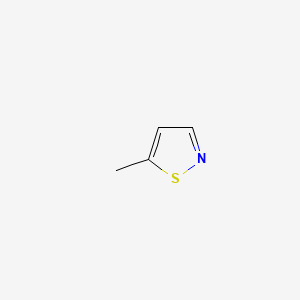

5-Methylisothiazole

Descripción general

Descripción

5-Methylisothiazole is a heterocyclic compound with the molecular formula C4H5NS . It is a significant topic of heterocyclic compounds as it is one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties .

Synthesis Analysis

The synthesis of 5-Methylisothiazole can be achieved through various methods. One such method involves the reaction of thioacetamide and methyl iodide in the presence of a base. Another method involves the photochemical isomerization reactions .Molecular Structure Analysis

The molecular structure of 5-Methylisothiazole consists of a five-membered ring structure containing one nitrogen atom, one sulfur atom, and three carbon atoms . The IUPAC Standard InChI isInChI=1S/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H3 and the IUPAC Standard InChIKey is LBBKWEDRPDGXPM-UHFFFAOYSA-N . Chemical Reactions Analysis

The mechanisms for photochemical isomerization reactions of 5-Methylisothiazole have been studied theoretically . Three mechanisms, the internal cyclization–isomerization route (path A), the ring contraction–ring expansion route (path B), and the direct route (path C), are used to determine the actual photochemical reaction mechanism .Physical And Chemical Properties Analysis

5-Methylisothiazole has a molecular weight of 99.154 . More detailed physical and chemical properties were not found in the retrieved papers.Aplicaciones Científicas De Investigación

Chemical Analysis

5-Methylisothiazole is a chemical compound with the formula C4H5NS . It has a molecular weight of 99.154 . This compound is used in various chemical analyses, including mass spectrometry and gas chromatography . These techniques allow scientists to study the compound’s structure and properties in detail .

Photochemical Isomerization

5-Methylisothiazole has been used in theoretical studies of photochemical isomerization reactions . These reactions involve changes in the arrangement of atoms in a molecule due to the absorption of light. The study used computational methods to explore the mechanisms of these reactions . The results of these studies can help scientists understand the behavior of similar compounds under different conditions .

Design and Synthesis of Biologically Active Molecules

Isothiazoles, including 5-Methylisothiazole, are used in the design and synthesis of biologically active molecules . These compounds can be incorporated into larger molecules to enhance their biological activity. This makes them valuable tools in the development of new drugs and therapies .

Safety and Hazards

Mecanismo De Acción

Target of Action

5-Methylisothiazole, a member of the isothiazolinone class of heterocycles, primarily targets enzymes with thiols at their active sites . It forms mixed disulfides upon treatment with these species , disrupting critical physiological functions and leading to cell death .

Mode of Action

The compound’s mode of action involves a two-step mechanism. Initially, it rapidly inhibits growth and metabolism of the target organisms . This is followed by irreversible cell damage, resulting in loss of viability .

Biochemical Pathways

It’s known that the compound disrupts essential life-sustaining enzymes, particularly those with thiols at their active sites . This disruption affects various biochemical pathways, leading to inhibited growth, metabolism, and ultimately cell death .

Result of Action

The primary result of 5-Methylisothiazole’s action is the inhibition of growth and metabolism in target organisms, followed by irreversible cell damage . This leads to a loss of viability, effectively controlling microbial growth in water-containing solutions .

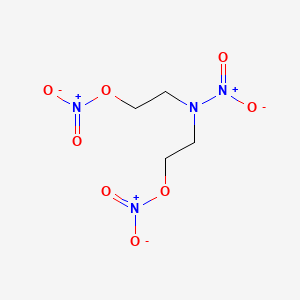

Action Environment

The efficacy and stability of 5-Methylisothiazole can be influenced by various environmental factors. For instance, it is typically used in a formulation with 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), in a 3:1 mixture (CMIT:MIT) sold commercially as Kathon . This formulation is used to control microbial growth in water-containing solutions , suggesting that the compound’s action may be influenced by the presence of water and other substances in the environment.

Propiedades

IUPAC Name |

5-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBKWEDRPDGXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219361 | |

| Record name | Isothiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylisothiazole | |

CAS RN |

693-97-0 | |

| Record name | Isothiazole, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the preferred binding site of 5-methylisothiazole in metal complexes?

A1: 5-Methylisothiazole, similar to other isothiazole derivatives, acts as a nitrogen-donor ligand in metal complexes. Studies have confirmed that coordination occurs through the nitrogen atom of the isothiazole ring. [, ]

Q2: How does the position of the methyl group on the isothiazole ring affect its coordination chemistry?

A2: Research comparing complexes of 3-, 4-, and 5-methylisothiazoles with nickel(II) reveals that the position of the methyl substituent influences the type of complexes formed. For instance, 4- and 5-methylisothiazole can form both tetrahedral ([NiL4X2]) and octahedral (2) complexes, while 3-methylisothiazole only forms tetrahedral complexes ([NiL2X2]). This suggests steric effects from the methyl group play a role in complex formation. []

Q3: Can you elaborate on the photochemical behavior of 5-methylisothiazole?

A3: Theoretical studies using CASSCF and MP2-CAS methods have investigated the photochemical isomerization mechanisms of 5-methylisothiazole. The research suggests a direct isomerization route (path C) as the preferred mechanism, supported by experimental observations. This mechanism involves the molecule transitioning from the Franck-Condon region to the photoproduct via a conical intersection. []

Q4: How does the methyl group in 5-methylisothiazole influence its reactivity compared to unsubstituted isothiazole?

A4: The methyl group in 5-methylisothiazole significantly impacts its reactivity, particularly in hydrogen-deuterium exchange reactions. Studies show that the methyl protons in 5-methylisothiazole exchange with deuterium significantly faster than the ring protons, indicating the activating effect of the methyl group. Additionally, the position of the methyl group influences the exchange rate, with the 5-methyl position exhibiting the fastest exchange. []

Q5: What spectroscopic techniques are helpful in characterizing 5-methylisothiazole and its derivatives?

A5: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in analyzing isothiazoles. Through chemical shift values and coupling constants, NMR helps determine the structure and electronic environment within the molecule. For instance, in 5-methylisothiazole, the coupling constant between the proton at position 3 and the methyl protons is notably larger than couplings between protons directly attached to the isothiazole ring. [] Infrared (IR) spectroscopy is also helpful in characterizing metal complexes of 5-methylisothiazole, providing information about the coordination mode and the nature of the metal-ligand bond. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B1604561.png)

![n-[2-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B1604567.png)